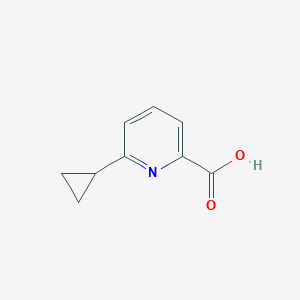
6-Cyclopropylpicolinic acid
Vue d'ensemble
Description
6-Cyclopropylpicolinic acid is a chemical compound with the CAS Number: 1256793-43-7 . It has a molecular weight of 163.18 and its IUPAC name is 6-cyclopropyl-2-pyridinecarboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Cyclopropylpicolinic acid is 1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Cyclopropylpicolinic acid is a solid at ambient temperature . It has a molecular weight of 163.18 and its density is 1.3±0.1 g/cm3 . The boiling point is 345.7±30.0 °C .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
6-Cyclopropylpicolinic acid and its derivatives have been explored in various chemical syntheses, demonstrating the compound's versatility in organic chemistry. One study detailed a Pd-catalyzed, picolinamide-enabled, efficient C-H arylation of cyclopropanes, highlighting a method for cis-substituted cyclopropylpicolinamides preparation, which underscores the potential for creating structurally diverse molecules from 6-cyclopropylpicolinic acid or its analogs (D. Roman, A. Charette, 2013). Similarly, the synthesis and biological evaluation of bromophenol derivatives featuring a cyclopropyl moiety revealed their effective inhibition of enzymes relevant in treating neurodegenerative diseases, showcasing another avenue for the application of cyclopropyl-containing compounds in medicinal chemistry (M. Boztaş et al., 2019).
Anion Binding and Selectivity
Research has also focused on the anion binding properties of cyclopeptide-derived receptors containing 6-aminopicolinic acid, demonstrating high selectivity for sulfate anions in water. This selectivity is significant for developing sensors and separation technologies, where distinguishing between similar anions is crucial. The study underscores the importance of structural design in creating effective anion receptors (A. Schaly et al., 2013).
Photochemical Studies
The photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, a compound related to 6-cyclopropylpicolinic acid, has been investigated, revealing insights into the photo-induced reactions of fluoroquinolones. Such studies are pivotal for understanding the stability and degradation pathways of pharmaceutical compounds under environmental conditions (M. Mella, E. Fasani, A. Albini, 2001).
Herbicide Development
In the realm of agriculture, research into novel fluoropicolinate herbicides highlights the utility of fluoroalkyl alkynylimines cyclization for synthesizing 4-amino-5-fluoropicolinates, indicating the role of cyclopropylpicolinic acid derivatives in developing new herbicidal agents. Such advancements contribute to the ongoing search for more effective and selective herbicides, addressing global agricultural challenges (Peter L Johnson et al., 2015).
Propriétés
IUPAC Name |
6-cyclopropylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQDXBQQWQLBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylpicolinic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B1470154.png)
![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)
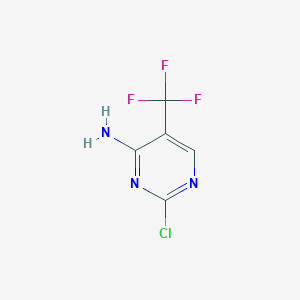
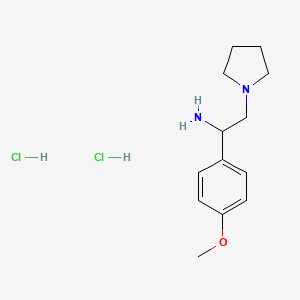
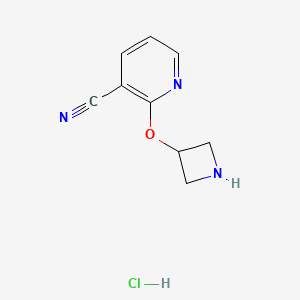
![2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1470164.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)
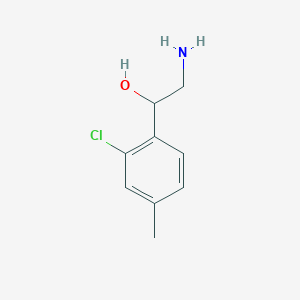
![3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid](/img/structure/B1470168.png)
![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)
![1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1470170.png)
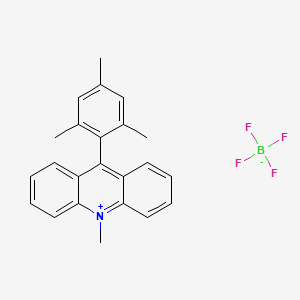
![ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1470172.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1470173.png)